molecular formula C24H35NO4 B12943041 (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione

Cat. No.: B12943041
M. Wt: 401.5 g/mol
InChI Key: DNRQDQGLQOWBRA-FDOMOULKSA-N
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Description

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5’-oxolane]-2’,6-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its intricate stereochemistry, which includes multiple chiral centers, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5’-oxolane]-2’,6-dione typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various chemical reactions such as amination, methylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5’-oxolane]-2’,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5’-oxolane]-2’,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and molecular biology studies.

Medicine

In medicine, (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5’-oxolane]-2’,6-dione is investigated for its therapeutic potential. Its unique structure and reactivity may lead to the development of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5’-oxolane]-2’,6-dione involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-7,5’-oxolane]-2’,6-dione apart from similar compounds is its specific spirocyclic structure and the presence of multiple chiral centers

Properties

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione

InChI

InChI=1S/C24H35NO4/c1-22-8-5-14(25)11-13(22)3-4-15-16(22)6-9-23(2)17(15)12-18-20(23)24(21(27)28-18)10-7-19(26)29-24/h13-18,20H,3-12,25H2,1-2H3/t13-,14-,15+,16-,17-,18-,20-,22-,23-,24-/m0/s1

InChI Key

DNRQDQGLQOWBRA-FDOMOULKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]5[C@@H]4[C@@]6(CCC(=O)O6)C(=O)O5)C)N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC5C4C6(CCC(=O)O6)C(=O)O5)C)N

Origin of Product

United States

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